(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide
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Overview
Description
(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide is a synthetic organic compound with a complex structure It features a benzo[d]thiazole moiety, a dihydro-1,4-dioxine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves multi-step organic reactions. The starting materials often include 3,6-dimethylbenzo[d]thiazole and 5,6-dihydro-1,4-dioxine-2-carboxylic acid. The key steps in the synthesis may involve:
Formation of the benzo[d]thiazole moiety: This can be achieved through cyclization reactions involving appropriate precursors.
Formation of the dihydro-1,4-dioxine ring: This step may involve the use of dioxane derivatives under acidic or basic conditions.
Coupling reactions: The final step involves coupling the benzo[d]thiazole and dihydro-1,4-dioxine intermediates through amide bond formation, typically using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule, altering its properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include anti-inflammatory, antimicrobial, or anticancer properties.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole derivatives: These compounds share the benzo[d]thiazole moiety and may exhibit similar biological activities.
Dioxine derivatives: Compounds with the dihydro-1,4-dioxine ring may have comparable chemical properties and reactivity.
Carboxamide derivatives: These compounds contain the carboxamide functional group and may have similar pharmacological profiles.
Uniqueness
(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide is unique due to its specific combination of structural features, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-9-3-4-10-12(7-9)20-14(16(10)2)15-13(17)11-8-18-5-6-19-11/h3-4,7-8H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMAAQPJNHWEQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=COCCO3)S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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